molecular formula C20H17ClN4O4S B2776159 Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 898625-00-8

Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2776159
CAS RN: 898625-00-8
M. Wt: 444.89
InChI Key: HUSSKZVIBXFMTF-UHFFFAOYSA-N
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Description

“Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate” is a complex organic compound. It has a linear formula of C19H16ClN3O3S3 and a molecular weight of 466.003 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups. It includes a 1,2,4-triazin-3-yl group, a sulfanyl group, an acetyl group, and an amino group attached to a benzoate . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Intermediates

The compound has been utilized in the synthesis of complex molecules, indicating its role as a valuable intermediate in pharmaceutical chemistry. For example, its derivatives have been synthesized for potential antimicrobial and antitumor activities, showcasing the compound's significance in developing new therapeutic agents (El‐Barbary et al., 2005), (Tomorowicz et al., 2020).

Herbicidal Activity

Its structural analogs have shown significant herbicidal activities, indicating the potential of these compounds in agricultural applications. Studies have been conducted to evaluate their effectiveness in controlling weed growth, thereby contributing to enhanced crop yield (Beckie & Mckercher, 1990).

Reaction Mechanisms and Synthesis Techniques

Research has also focused on understanding the reaction mechanisms involving such compounds, leading to the development of more efficient synthesis techniques. These studies contribute to the broader chemical knowledge, facilitating the discovery of more effective and sustainable chemical processes (Chu et al., 2009).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers

Mode of Action

It is known that the compound is synthesized from 2-amino benzimidazole derivatives, which are known to interact with their targets through various mechanisms . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some benzimidazole derivatives have shown significant abts and antitumor activities . Whether this compound has similar effects is yet to be determined.

properties

IUPAC Name

methyl 4-[[2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-29-19(28)13-4-8-15(9-5-13)22-17(26)11-30-20-23-18(27)16(24-25-20)10-12-2-6-14(21)7-3-12/h2-9H,10-11H2,1H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSSKZVIBXFMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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